molecular formula C8H7ClINO2 B12438032 Methyl 5-amino-4-chloro-2-iodobenzoate

Methyl 5-amino-4-chloro-2-iodobenzoate

Cat. No.: B12438032
M. Wt: 311.50 g/mol
InChI Key: KTZSJBFLWWAEHG-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-chloro-2-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-chloro-2-iodobenzoate typically involves the iodination of methyl 2-amino-4-chlorobenzoate. A common method includes the reaction of methyl 2-amino-4-chlorobenzoate with iodine and silver sulfate in absolute ethanol . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-chloro-2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles like alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a nitro compound.

Scientific Research Applications

Methyl 5-amino-4-chloro-2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-chloro-2-iodobenzoate involves its interaction with specific molecular targets. The amino, chloro, and iodo groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-chloro-5-iodobenzoate
  • Methyl 2-amino-5-iodobenzoate
  • Methyl 2-amino-5-chloro-3-iodobenzoate

Uniqueness

Methyl 5-amino-4-chloro-2-iodobenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

methyl 5-amino-4-chloro-2-iodobenzoate

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3

InChI Key

KTZSJBFLWWAEHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)Cl)N

Origin of Product

United States

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